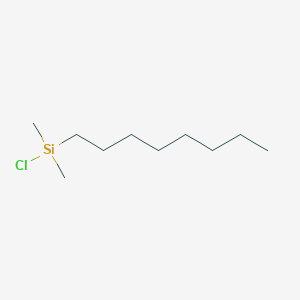
クロロジメチルオクチルシラン
概要
説明
Chloro(dimethyl)octylsilane is a useful research compound. Its molecular formula is C10H23ClSi and its molecular weight is 206.83 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro(dimethyl)octylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro(dimethyl)octylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(dimethyl)octylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
C10H23ClSi C_{10}H_{23}ClSi C10H23ClSi
. It has a variety of applications in scientific research and industrial processes. Below is a comprehensive analysis of its unique applications across different fields:Release Agents
Lastly, Chlorodimethyloctylsilane is employed as a release agent in the manufacturing of molded articles. It prevents materials from sticking to molds during the production process, facilitating easy removal and maintaining the integrity of the molded products’ surfaces.
Each of these applications leverages the unique chemical properties of Chlorodimethyloctylsilane, demonstrating its importance in advancing scientific research and industrial practices. The compound’s versatility and effectiveness continue to make it a subject of ongoing study and innovation .
作用機序
Target of Action
Silane, Chlorodimethyloctyl-, also known as Chlorodimethyloctylsilane or Chloro(dimethyl)octylsilane, is a chemical compound with the formula C10H23ClSi
Mode of Action
The compound is known to have both reducing and Lewis acid properties . It can mediate Reductive Etherification Reaction (RER) between ketones and alcohols to afford unsymmetrical ethers . This dual property of Chlorodimethyloctylsilane provides a clear advantage in reactions when compared to other organosilanes in terms of operational simplicity and applicability .
Biochemical Pathways
It is used in the synthesis of polyethers , indicating its involvement in the biochemical pathways related to polymer chemistry.
Result of Action
Chlorodimethyloctylsilane is used in the synthesis of polyethers . Polyethers synthesized using this compound have a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% . This indicates that the compound’s action results in the formation of high molecular weight polyethers.
特性
IUPAC Name |
chloro-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKNGKYVNBJWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066328 | |
| Record name | Silane, chlorodimethyloctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | Chlorodimethyloctylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18162-84-0 | |
| Record name | Chlorodimethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18162-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyloctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyloctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethyloctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyloctylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorodimethyloctylsilane interacts with surfaces containing hydroxyl groups (–OH), such as silica, alumina, and even certain polymers, through a process called silanization. [, , , , ] During this process, the chlorine atom of C8 is replaced by the surface hydroxyl group, forming a stable Si-O-Si bond, effectively attaching the octyl chain to the surface. [] This modification renders the surface hydrophobic due to the presence of the non-polar octyl chain. [, , ]
A: Chlorodimethyloctylsilane is an organosilicon compound with the molecular formula C10H23ClSi. It has a molecular weight of 206.82 g/mol. While the provided research papers don't delve into detailed spectroscopic data, characterization techniques like Fourier transform infrared spectroscopy (FT-IR) are commonly used to confirm the presence of characteristic functional groups. []
A: Yes, research demonstrates the successful functionalization of magnetic nanoparticles with Chlorodimethyloctylsilane. [, ] This modification enables the magnetic nanoparticles to efficiently capture and enrich peptides from complex biological samples like tryptic protein digests and even human serum. [, ] This is particularly valuable for mass spectrometry analyses, where isolating target molecules from complex mixtures is crucial.
A: Research suggests that modifying γ-Alumina supports with Chlorodimethyloctylsilane can influence the activity of cobalt-based Fischer-Tropsch catalysts. [] While the modification can lead to changes in cobalt crystallite size and dispersion, the overall effect on activity and selectivity appears to be dependent on the specific silane used. [] Further research is needed to fully understand the impact of different silane modifications on the catalytic performance in such reactions.
A: Yes, several alternative silanes exist for surface modification, each with its own set of properties. For example, research has explored using silanes like methoxytrimethylsilane, chlorotrimethylsilane, and dichlorodimethylsilane. [] The choice of silane can significantly influence the performance characteristics, including activity, selectivity, and stability. [] Therefore, selecting the appropriate silane is crucial and depends on the specific application and desired outcome.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
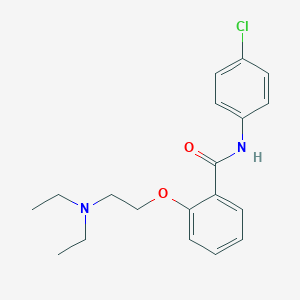
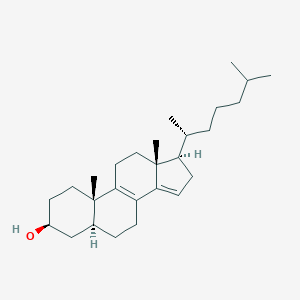
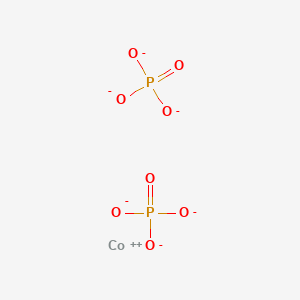
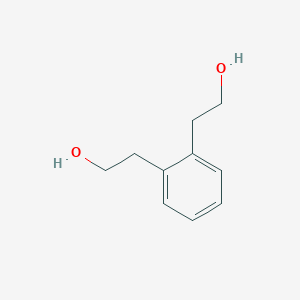
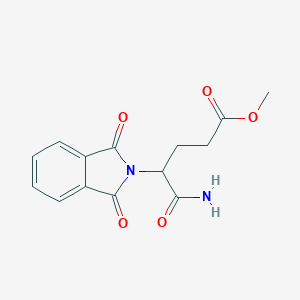
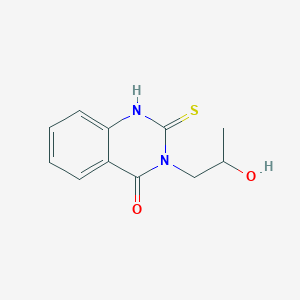
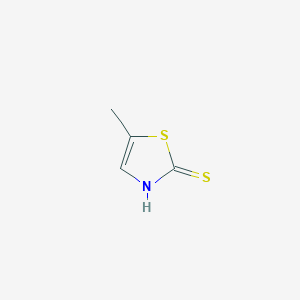

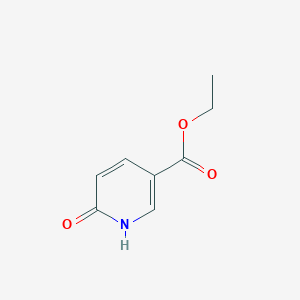
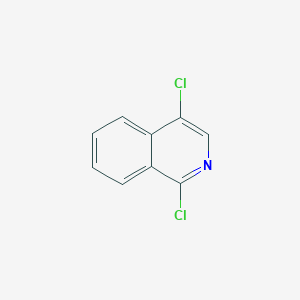
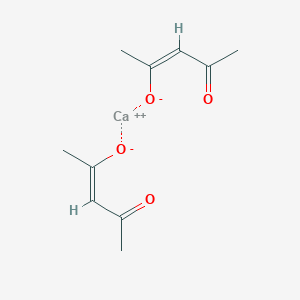
![1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol](/img/structure/B101557.png)

